2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Overview
Description
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is a useful research compound. Its molecular formula is C14H14F6N4O6S and its molecular weight is 480.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Application
- Synthesis of Inhibitors : Compounds with similar heterocyclic structures have been synthesized and evaluated for potential inhibitory activities. For instance, derivatives of pyrimidine and triazolo were synthesized and showed potential as inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).
- Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related to your compound of interest, was explored using microwave-assisted methods. These methods provided higher yields in shorter times compared to conventional methods, indicating a technological advance in synthesizing these complex structures (Youssef et al., 2012).
- Study of Atropisomers : Atropisomerism, a phenomenon where compounds have restricted rotation about a single bond, was observed in compounds structurally similar to the compound . This property was leveraged to synthesize novel N-benzylcarboxamide derivatives with potential biological activity (Ishichi et al., 2004).
Applications in Medicinal Chemistry
- Antagonistic Activity : Compounds with related structures have been synthesized and evaluated for their biological activities, such as NK1-antagonistic activity. The synthesis methods were noted for their efficiency and potential for large-scale production (Araya et al., 2008).
- Antimicrobial Agents : Several novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed promising antimicrobial activity. These studies highlight the potential of heterocyclic compounds in developing new antimicrobial agents (Ali, 2009).
Biochemical Analysis
Biochemical Properties
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . This interaction inhibits TNIK activity, which is crucial for regulating cell proliferation and migration, particularly in colorectal cancer cells .
Cellular Effects
The effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . In colorectal cancer cells, this compound has been shown to suppress cell proliferation and migration, demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) exerts its effects through specific binding interactions with TNIK. By inhibiting TNIK, it disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer . This inhibition leads to decreased cell proliferation and migration, highlighting its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against TNIK over extended periods, making it a reliable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) vary with different dosages in animal models. At lower doses, it effectively inhibits TNIK activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of TNIK affects the metabolic flux and levels of metabolites associated with the Wnt/β-catenin pathway . This interaction highlights its potential impact on cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures its effective interaction with TNIK and other biomolecules, enhancing its inhibitory effects on the Wnt/β-catenin pathway .
Properties
IUPAC Name |
13-methylsulfanyl-2-oxa-5,8,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),10,12-trien-9-one;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S.2C2HF3O2/c1-17-10-12-2-5-8(15)13-6-3-11-4-7(6)16-9(5)14-10;2*3-2(4,5)1(6)7/h2,6-7,11H,3-4H2,1H3,(H,13,15);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCABRHKVGFCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)NC3CNCC3OC2=N1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.